molecular formula C12H10F3IN2O2 B8571372 3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B8571372
M. Wt: 398.12 g/mol
InChI Key: CMTXUKWAGODTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107488

Procedure details

184 g of the product of Example 2 is introduced at 20°±2° C. and 66.15 g of copper cyanide and 420 ml of dimethylformamide are added under agitation the whole is heated while distilling the methylene chloride until a temperature of 130° C. is obtained in the reaction medium and then it is maintained for 5 hours under agitation at this temperature. The medium is cooled down to 20°±2° C. under agitation, maintained for 1 hour under these conditions followed by separation and washing with 3×0.3 vol of dimethylformamide. Then 700 ml of pure 22°Be ammonium hydroxide and 700 ml of demineralized water are added to the mixture agitated at 20°±2° C. Agitation is carried out for 1 hour at 20°±2° C. then the whole is cooled down to 0°±5° C., maintained for 1 hour under agitation at 0°±5° C., followed by separating and washing with 2×140 ml of pure 22°Be ammonium hydroxide at 20°±2° C. then with 4×140 ml of demineralized water then drying. Purification is carried out by adding 1105 ml of ethyl acetate then taking to reflux under agitation and then 12.3 g of acticarbon black CX is added. The reaction medium is maintained under agitation under reflux for 30 minutes, then filtered, followed by washing with 3×61 ml of boiling ethyl acetate, concentration under agitation, cooling down under agitation to 0°±2° C. and maintaining under these conditions for 2 hours. Separation, washing with 3×37 ml of ethyl acetate at 0°±2° C. and drying are carried out. In this way 103.7 g of expected product (clear beige powder) is obtained.
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
66.15 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[NH:6][C:5](=[O:7])[N:4]([C:8]2[CH:13]=[CH:12][C:11](I)=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=2)[C:3]1=[O:19].[Cu](C#N)[C:22]#[N:23]>CN(C)C=O>[CH3:1][C:2]1([CH3:20])[C:3](=[O:19])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([C:22]#[N:23])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=2)[C:5](=[O:7])[NH:6]1

Inputs

Step One
Name
Quantity
184 g
Type
reactant
Smiles
CC1(C(N(C(N1)=O)C1=CC(=C(C=C1)I)C(F)(F)F)=O)C
Step Two
Name
Quantity
66.15 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
420 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
agitated at 20°±2° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
DISTILLATION
Type
DISTILLATION
Details
while distilling the methylene chloride until a temperature of 130° C.
CUSTOM
Type
CUSTOM
Details
is obtained in the reaction medium
TEMPERATURE
Type
TEMPERATURE
Details
it is maintained for 5 hours under agitation at this temperature
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The medium is cooled down to 20°±2° C. under agitation
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour under these conditions
Duration
1 h
CUSTOM
Type
CUSTOM
Details
followed by separation
WASH
Type
WASH
Details
washing with 3×0.3 vol of dimethylformamide
ADDITION
Type
ADDITION
Details
Then 700 ml of pure 22°Be ammonium hydroxide and 700 ml of demineralized water are added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the whole is cooled down to 0°±5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour under agitation at 0°±5° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
by separating
WASH
Type
WASH
Details
washing with 2×140 ml of pure 22°Be ammonium hydroxide at 20°±2° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 4×140 ml of demineralized water then drying
CUSTOM
Type
CUSTOM
Details
Purification
ADDITION
Type
ADDITION
Details
by adding 1105 ml of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under agitation
ADDITION
Type
ADDITION
Details
12.3 g of acticarbon black CX is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained under agitation
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
by washing with 3×61 ml of boiling ethyl acetate, concentration under agitation
TEMPERATURE
Type
TEMPERATURE
Details
cooling down under agitation to 0°±2° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining under these conditions for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Separation
WASH
Type
WASH
Details
washing with 3×37 ml of ethyl acetate at 0°±2° C.
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 103.7 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.